molecular formula C8H17ClN2 B1379209 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1461708-94-0

1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B1379209
CAS No.: 1461708-94-0
M. Wt: 176.69 g/mol
InChI Key: PUNJAEJNHXKNTC-UHFFFAOYSA-N
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Description

1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a fused bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not widely published in the available literature, the saturated pyrrolopyridine structure is recognized as a privileged scaffold in pharmaceutical research. Related octahydro-pyrrolopyridine scaffolds are frequently explored for their potential to interact with biological systems. For instance, similar frameworks are found in compounds investigated as inhibitors for various biological targets, such as the deubiquitinating enzyme RPN11, and have shown promise in other screening efforts . The saturated nature of this bicyclic system, with its high sp3 carbon content, can contribute to desirable physicochemical properties in lead compounds, aligning with modern drug discovery principles that favor three-dimensional architectures . This compound serves as a versatile and valuable chemical building block, enabling researchers to design and synthesize novel molecules for probing biological pathways and developing new therapeutic agents across multiple disease areas. It is supplied for research use only.

Properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNJAEJNHXKNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable reagent to form the desired pyrrolo[2,3-c]pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry

1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with specific properties .

Biology

The compound's distinctive molecular structure makes it an important tool for studying biological processes. Research has indicated that it may modulate enzymatic activities and receptor functions, contributing to its potential as a biological probe .

Medicine

Ongoing research into the therapeutic effects of this compound suggests its potential in drug development. It has shown promise in targeting various biological pathways associated with diseases such as cancer. For instance, related compounds have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .

FGFR Inhibition

Recent studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. For example, a derivative exhibited IC50 values against FGFR1–4 ranging from 7 nM to 712 nM. In vitro tests demonstrated that this compound inhibited breast cancer cell proliferation and induced apoptosis .

Table 1: FGFR Inhibitory Activity of Pyrrolo Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Effect on 4T1 Cells
Compound 4h7925Inhibited proliferation and induced apoptosis

Anticancer Activity

Another study demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine showed significant activity against various cancer cell lines, suggesting a broad-spectrum potential for anticancer applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various chemical products and materials across industries including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Saturation and Ring Fusion Variations

Octahydro vs. Unsaturated Derivatives
  • This contrasts with unsaturated analogs like ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (), which exhibit planar aromatic systems that may engage in π-π stacking but lack the rigidity of saturated cores .
  • Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride (): While also saturated, its [3,4-c] ring fusion alters nitrogen positioning, affecting hydrogen-bonding capabilities compared to the [2,3-c] system of the target compound .
Ring Fusion Position
  • Pyrrolo[2,3-b]pyridines (): The [2,3-b] fusion shifts nitrogen atoms within the bicyclic system, influencing electronic properties. For example, SGK-1 kinase inhibitors derived from this scaffold () highlight the impact of nitrogen placement on enzymatic selectivity .
  • Pyrrolo[3,2-c]pyridines (): Compounds like 7-(3-chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid () demonstrate substituent-dependent receptor binding, with [2,3-c] systems favoring interactions at specific kinase domains .

Substituent Effects on Bioactivity

Methyl vs. Bulkier Substituents
  • The methyl group in the target compound balances lipophilicity and steric hindrance, optimizing membrane permeability.
  • Propoxy-substituted analogs (): The 3-propoxy and 8-propoxy derivatives show divergent receptor affinities (Table 42, ), with >50% inhibition at 10 μM in primary assays. The target compound’s methyl group may lack the steric bulk required for similar receptor engagement .
Polar Functional Groups
  • 2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (): The carboxylic acid group enhances polarity, improving solubility but limiting blood-brain barrier penetration. The target compound’s lack of ionizable groups prioritizes lipophilicity for central nervous system targets .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Activities Reference
1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine HCl Octahydro [2,3-c] N-methyl, HCl salt Rigid, high solubility
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Unsaturated [2,3-c] 5-methoxy, ethyl ester Aromatic, π-π stacking capability
3-Propoxy-pyrrolo[2,3-c]pyridine HCl Unsaturated [2,3-c] 3-propoxy >50% receptor inhibition at 10 μM
2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid HCl Unsaturated [2,3-c] Acetic acid High polarity, poor BBB penetration
Octahydro-pyrrolo[3,4-c]pyridine diHCl Octahydro [3,4-c] Dihydrochloride salt Altered nitrogen positioning

Key Research Findings

  • Receptor Selectivity : Substituent position (e.g., 3- vs. 8-propoxy) in pyrrolo[2,3-c]pyridines significantly impacts receptor binding profiles, as shown in PDSP assays () .
  • Kinase Inhibition : [2,3-b]-fused pyrrolopyridines () demonstrate SGK-1 inhibition, whereas [2,3-c] systems may favor other kinases due to nitrogen accessibility .
  • Solubility vs. Permeability : Saturated analogs like the target compound optimize solubility without excessive hydrophobicity, contrasting with dimethyl-substituted derivatives () .

Biological Activity

1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C8H16N2·HCl. This compound is a derivative of pyrrolidine and has garnered attention in scientific research due to its potential biological activities. The unique structure, featuring a pyrrolo[2,3-c]pyridine ring system, suggests various interactions with biological targets, making it an interesting candidate for pharmacological studies.

  • Molecular Formula : C8H16N2·HCl
  • IUPAC Name : 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine; hydrochloride
  • CAS Number : 1461708-94-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme or receptor activities, leading to various biological effects. The precise mechanisms are still under investigation but may involve pathways related to neurotransmission and cellular signaling.

Biological Activity

Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit a range of pharmacological properties:

  • Analgesic and Sedative Effects : Some derivatives have shown promise in treating pain and anxiety disorders.
  • Antimycobacterial Activity : There is evidence that certain pyrrolo derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new anti-tuberculosis drugs.
  • Antitumor Activity : Studies have indicated that these compounds may possess anticancer properties by inducing cytotoxicity in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnalgesicPain relief in preclinical models
AntimycobacterialInhibition of M. tuberculosis growth
AntitumorCytotoxicity against ovarian and breast cancer cells

Case Studies and Research Findings

  • Pyrrolo[3,4-c]pyridine Derivatives : A review highlighted the broad pharmacological potential of pyrrolo derivatives. Compounds were found to exhibit analgesic properties and were effective against various pathogens, including mycobacteria. Specific structural features were linked to enhanced activity against Mycobacterium tuberculosis .
  • Antitumor Activity Assessment : In one study, a compound structurally related to this compound was tested against ovarian cancer cell lines. The results demonstrated moderate cytotoxicity with minimal effects on non-cancerous cells, suggesting a favorable therapeutic index .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that structural modifications significantly influence biological activity. For instance, the presence of specific substituents on the pyrrolidine ring can enhance binding affinity to target proteins involved in disease processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of the pyrrolo-pyridine core using methyl iodide (MeI) in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride, NaH) at 0°C to room temperature. Subsequent purification via crystallization or column chromatography is critical to isolate the hydrochloride salt . Key factors affecting yield include stoichiometric control of MeI, reaction temperature, and solvent polarity. For example, THF’s aprotic nature minimizes side reactions, while excess MeI may lead to over-alkylation.

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the octahydro-pyrrolopyridine backbone and methyl group substitution. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C8H15N2Cl). Purity (>95%) should be confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). For hydrochloride salts, ion chromatography or chloride titration ensures stoichiometric Cl− content .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow Globally Harmonized System (GHS) guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Waste must be segregated into halogenated organic containers and processed by licensed waste management services due to potential environmental toxicity of pyrrolidine derivatives .

Advanced Research Questions

Q. How do stereochemical variations in the octahydro-pyrrolopyridine scaffold impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing diastereomers (e.g., (3aS,7aR) vs. (3aR,7aS)) and testing against target receptors (e.g., GPCRs or kinases). Use X-ray crystallography (as in ) or NOESY NMR to resolve stereochemistry. Compare binding affinities (IC50/Kd) and pharmacokinetic profiles (e.g., logP, solubility) to correlate stereochemistry with efficacy .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Test in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via HPLC. Acidic conditions may protonate the pyrrolidine nitrogen, increasing solubility but risking hydrolysis.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Contradictions in literature data often arise from impurities (e.g., residual solvents); thus, ensure ≥99% purity pre-testing .

Q. How can computational modeling optimize derivatization for enhanced target selectivity?

  • Methodological Answer : Employ docking simulations (AutoDock Vina, Schrödinger) to predict interactions between the methyl-pyrrolopyridine core and active sites (e.g., serotonin receptors). Validate with molecular dynamics (MD) simulations to assess binding stability. Experimentally, synthesize top candidates and compare with in silico predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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